molecular formula C17H14ClNO2S B2632228 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 2097857-59-3

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2632228
CAS No.: 2097857-59-3
M. Wt: 331.81
InChI Key: QDRSMQROQIXYBC-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is an organic compound that features a benzamide core substituted with a chloro group and a side chain containing both furan and thiophene rings

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the side chain: The side chain containing the furan and thiophene rings can be synthesized through a series of reactions including halogenation, Grignard reactions, and cyclization.

    Coupling with benzamide: The synthesized side chain is then coupled with a benzamide derivative through a nucleophilic substitution reaction, where the chloro group on the benzamide reacts with the side chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chloro group or to modify the side chain.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated derivatives or modified side chains.

    Substitution: Aminated or thiolated derivatives.

Scientific Research Applications

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(furan-2-yl)ethyl]benzamide
  • 2-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide
  • N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide

Uniqueness

2-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both furan and thiophene rings in its structure, which can confer distinct electronic and steric properties. This dual-ring system can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-14-6-2-1-5-12(14)17(20)19-11-13(15-7-3-9-21-15)16-8-4-10-22-16/h1-10,13H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRSMQROQIXYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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